molecular formula C16H13Cl2N3O2 B11942488 N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline CAS No. 7145-67-7

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline

Cat. No.: B11942488
CAS No.: 7145-67-7
M. Wt: 350.2 g/mol
InChI Key: AUPRHQJGIVQSQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline typically involves the acetylation of 2,6-dichloro-4-(phenylazo)aniline. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 2,6-dichloro-4-(phenylazo)aniline in a suitable solvent like dichloromethane.
  • Add acetic anhydride and pyridine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The phenylazo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both acetyl and phenylazo groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7145-67-7

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-acetyl-N-(2,6-dichloro-4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10(22)21(11(2)23)16-14(17)8-13(9-15(16)18)20-19-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

AUPRHQJGIVQSQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1Cl)N=NC2=CC=CC=C2)Cl)C(=O)C

Origin of Product

United States

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